molecular formula C14H12BF3O3 B1527162 3-(Benzyloxy)-4-(trifluoromethyl)phenylboronic acid CAS No. 1007170-59-3

3-(Benzyloxy)-4-(trifluoromethyl)phenylboronic acid

Cat. No. B1527162
Key on ui cas rn: 1007170-59-3
M. Wt: 296.05 g/mol
InChI Key: HGYGXHGBCASPGE-UHFFFAOYSA-N
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Patent
US08552201B2

Procedure details

According to the method described in example 4.2, starting from 8 g (21.2 mmol) of 2-(benzyloxy)-4-iodo-1-(trifluoromethyl)benzene, 11.1 mL (22.2 mmol) of iPrMgCl and 5 mL (21.6 mmol) of triisopropyl borate, we obtain 4.95 g of [3-(benzyloxy)-4-(trifluoromethyl)phenyl]boronic acid in the form of oil.
Name
2-(benzyloxy)-4-iodo-1-(trifluoromethyl)benzene
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
11.1 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:14]=[C:13](I)[CH:12]=[CH:11][C:10]=1[C:16]([F:19])([F:18])[F:17])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C([Mg]Cl)(C)C.[B:25](OC(C)C)([O:30]C(C)C)[O:26]C(C)C>>[CH2:1]([O:8][C:9]1[CH:14]=[C:13]([B:25]([OH:30])[OH:26])[CH:12]=[CH:11][C:10]=1[C:16]([F:19])([F:18])[F:17])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
2-(benzyloxy)-4-iodo-1-(trifluoromethyl)benzene
Quantity
8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=CC(=C1)I)C(F)(F)F
Step Two
Name
Quantity
11.1 mL
Type
reactant
Smiles
C(C)(C)[Mg]Cl
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C=C(C=CC1C(F)(F)F)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.95 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 78.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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